p-Iodoclonidine hydrochloride

Descripción

Propiedades

IUPAC Name |

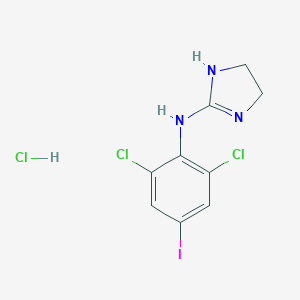

N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2IN3.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCGXOSKNHMYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)I)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60910676 | |

| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500361 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108294-53-7 | |

| Record name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60910676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Iodoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of p-Iodoclonidine hydrochloride, a key research compound in the study of adrenergic signaling. This document details its physical and chemical characteristics, mechanism of action, and the experimental protocols used for its characterization, presented with clarity and detail for the scientific community.

Chemical and Physical Properties

This compound is a derivative of clonidine, an α2-adrenergic receptor agonist. The introduction of an iodine atom at the para position of the phenyl ring significantly influences its receptor binding and functional activity.

| Property | Value | Source(s) |

| Formal Name | N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine, monohydrochloride | [1][2] |

| CAS Number | 108294-57-1 | [1][3] |

| Molecular Formula | C₉H₈Cl₂IN₃ • HCl | [1][2] |

| Molecular Weight | 392.5 g/mol | [1] |

| Purity | ≥98% | [1][3] |

| Formulation | A crystalline solid | [1][3] |

| Solubility | DMF: 0.25 mg/mlDMSO: 1 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 5 mg/ml | [1][3] |

| λmax | 216, 247 nm | [1][3] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Mechanism of Action and Signaling Pathway

This compound is a partial agonist of the α2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[1][4] Its mechanism of action involves binding to α2-adrenergic receptors, which are coupled to inhibitory G-proteins (Gi). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5]

The partial agonism of p-Iodoclonidine is characterized by its ability to bind to the receptor with high affinity, while only weakly activating the downstream signaling cascade compared to a full agonist like epinephrine.[4][6] This results in a submaximal biological response, even at saturating concentrations.

Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro assays, demonstrating its high affinity for the α2-adrenergic receptor and its partial agonist activity.

| Parameter | Value | Assay System | Source(s) |

| Ki (inhibition constant) | 1.0 nM | Competition for [3H]bromoxidine binding in human platelet membranes | [4] |

| Kd (dissociation constant) | 0.5 ± 0.1 nM | Binding to α2B-AR in NG-10815 cell membranes | [4] |

| IC50 (half maximal inhibitory concentration) | 5.1 µM | Inhibition of epinephrine-induced platelet aggregation | [1][4] |

| EC50 (half maximal effective concentration) | 1.5 µM | Potentiation of ADP-induced platelet aggregation | [1][4] |

Experimental Protocols

The characterization of this compound relies on a suite of standardized pharmacological assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol is adapted from methodologies used to determine the binding affinity of ligands for the α2-adrenergic receptor.[4][7][8]

Methodology:

-

Membrane Preparation: Human platelet membranes are prepared by homogenization and differential centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the platelet membranes (typically 50-100 µg of protein) with a fixed concentration of the radioligand (e.g., [3H]bromoxidine) and a range of concentrations of unlabeled this compound.

-

Equilibration: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Inhibition Assay

This assay measures the functional consequence of α2-adrenergic receptor activation by this compound.[9][10][11]

Methodology:

-

Membrane Preparation: Prepare human platelet membranes as described for the radioligand binding assay.

-

Reaction Mixture: Prepare a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and GTP in a suitable buffer.

-

Incubation: Add the platelet membranes to the reaction mixture with varying concentrations of this compound. The reaction is initiated by the addition of a stimulator of adenylyl cyclase (e.g., forskolin or prostaglandin E1).

-

Termination: After a defined incubation period (e.g., 10 minutes at 30°C), the reaction is stopped by heating or the addition of acid.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of stimulated adenylyl cyclase activity (IC50) is determined.

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet function.[12][13][14]

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.

-

Assay Setup: The assay is performed in an aggregometer. A cuvette containing PRP is placed in the instrument, and the baseline light transmission is set using PPP as a reference (100% transmission).

-

Incubation: PRP is pre-incubated with different concentrations of this compound.

-

Aggregation Induction: A platelet agonist, such as ADP (to test for potentiation) or epinephrine (to test for inhibition), is added to the PRP to induce aggregation.

-

Monitoring: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases. This change is recorded over time.

-

Data Analysis: The extent of platelet aggregation is quantified. For potentiation of ADP-induced aggregation, the EC50 is the concentration of this compound that produces 50% of the maximal potentiation. For inhibition of epinephrine-induced aggregation, the IC50 is the concentration that inhibits the aggregation response by 50%.

Synthesis

The synthesis of p-Iodoclonidine can be adapted from methods developed for other clonidine derivatives. A general synthetic scheme is outlined below, based on patented procedures.[15]

This guide serves as a foundational resource for researchers engaged in the study of α2-adrenergic receptors and related compounds. The detailed information on the chemical properties, pharmacological activity, and experimental methodologies of this compound is intended to facilitate further investigation and drug development efforts in this critical area of pharmacology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. p-iodo-Clonidine (hydrochloride) | CAS 108294-57-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonidine and para-aminoclonidine, partial agonists for the alpha2-adrenergic receptor on intact human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of adenylate cyclase is mediated by the high affinity conformation of the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha 2-adrenergic receptor-mediated regulation of adenylate cyclase in the intact human platelet. Evidence for a receptor reserve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid kinetics of alpha 2-adrenergic inhibition of adenylate cyclase. Evidence for a distal rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]

p-Iodoclonidine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Iodoclonidine hydrochloride, a critical tool in adrenergic receptor research. It details its chemical properties, pharmacological actions, and the experimental methodologies used to characterize its function.

Core Chemical and Physical Data

This compound is a high-affinity partial agonist for the α2-adrenergic receptor.[1][2][3] Its fundamental properties are summarized below. A minor discrepancy exists in the reported CAS numbers across suppliers.

| Property | Value | Citations |

| Chemical Name | 2-[(2,6-Dichloro-4-iodophenyl)imino]imidazoline hydrochloride | [1][4] |

| CAS Number | 108294-53-7 or 108294-57-1 | [1][2][4][5] |

| Molecular Formula | C₉H₈Cl₂IN₃・HCl | [1][2] |

| Molecular Weight | 392.45 g/mol | [1][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Pharmacological Profile

This compound is recognized for its specific interaction with the α2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family associated with the Gi heterotrimeric G-protein.[3][6] Its partial agonist activity means that while it binds to the receptor with high affinity, it elicits a submaximal response compared to full agonists.

Receptor Binding and Affinity

Radioligand binding assays are fundamental to characterizing the interaction of p-Iodoclonidine with its receptor. The iodinated form, p-[¹²⁵I]iodoclonidine, is a key tool for these studies.

| Parameter | Value | Target | Citations |

| Kᵢ (inhibition constant) | 1.0 nM | α2-adrenergic receptor | [2][3][7] |

| KᏧ (dissociation constant) | 1.2 ± 0.1 nM | Human platelet membranes | [1] |

| KᏧ (dissociation constant) | 0.5 ± 0.1 nM | α2B-AR in NG-10815 cell membranes | [1][3] |

| Association Rate (kₒₙ) | 8.0 ± 2.7 x 10⁶ M⁻¹ sec⁻¹ | Human platelet membranes | [1] |

| Dissociation Rate (kₒff) | 2.0 ± 0.8 x 10⁻³ sec⁻¹ | Human platelet membranes | [1] |

Functional Activity

This compound demonstrates a distinct functional profile as a partial agonist. It minimally inhibits adenylate cyclase on its own but modulates the effects of other signaling molecules.[2][3][7]

| Assay | Effect | EC₅₀ / IC₅₀ | Citations |

| Adenylate Cyclase Inhibition | Minimal agonist activity | - | [2][3][7] |

| ADP-Induced Platelet Aggregation | Potentiation | 1.5 µM | [1][2][7] |

| Epinephrine-Induced Aggregation | Inhibition | 5.1 µM | [1][2][7] |

Signaling Pathway

This compound exerts its effects by binding to the α2-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates various downstream cellular processes.

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols based on standard methodologies for characterizing ligands like this compound.

Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the α2-adrenergic receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the α2-adrenergic receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in the assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]yohimbine), and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the effect of this compound on platelet aggregation induced by other agents.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood and centrifuge at a low speed to separate the PRP.

-

Assay Procedure: Place a sample of PRP in an aggregometer cuvette with a stir bar.

-

Baseline Measurement: Record the baseline light transmittance through the PRP.

-

Compound Addition: Add this compound or vehicle control and incubate.

-

Induction of Aggregation: Add a sub-maximal concentration of an aggregating agent like ADP or epinephrine to induce platelet aggregation.

-

Measurement: Monitor the change in light transmittance as the platelets aggregate.

-

Data Analysis: Quantify the extent of aggregation and compare the effects of different concentrations of this compound to determine its potentiating or inhibitory effects.

This guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of these protocols may be necessary.

References

- 1. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. US5684156A - Process for preparation of clonidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of p-Iodoclonidine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction p-Iodoclonidine (PIC) hydrochloride is an imidazoline derivative and a structural analog of clonidine, a well-known antihypertensive agent[1]. It is primarily characterized as a high-affinity partial agonist for the α2-adrenergic receptor (α2-AR)[2][3][4][5]. This property makes it an invaluable radiolabeled probe, particularly in its 125I-iodinated form ([¹²⁵I]PIC), for the study of α2-adrenergic receptor pharmacology, density, and function in tissues with low receptor expression[4][6]. This guide provides a comprehensive overview of its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: α2-Adrenergic Receptor Partial Agonism

The principal mechanism of action for p-Iodoclonidine is its interaction with α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that associate with inhibitory G proteins (Gi)[2]. As a partial agonist, PIC binds to the α2-AR and elicits a response that is lower than that of a full agonist, such as epinephrine or norepinephrine.

The binding of PIC to the α2-AR initiates the following signaling cascade:

-

Receptor Binding and Gi Protein Activation: PIC binds to the α2-AR, inducing a conformational change that activates the associated heterotrimeric Gi protein.

-

Dissociation of G Protein Subunits: The activated Gi protein releases its GDP, binds GTP, and dissociates into its αi and βγ subunits.

-

Inhibition of Adenylate Cyclase: The activated αi subunit directly inhibits the enzyme adenylate cyclase.

-

Reduction of cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) from ATP[2].

-

Downstream Physiological Effects: The reduction in cAMP levels decreases the activity of protein kinase A (PKA), leading to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals and smooth muscle contraction[2]. The reduction of sympathetic outflow from the central nervous system is a key outcome that contributes to the hypotensive effects of clonidine-like drugs[1][7].

References

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. [<sup>125</sup>I]p-iodoclonidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]

p-Iodoclonidine Hydrochloride: An In-depth Technical Guide to an Alpha-2 Adrenergic Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Iodoclonidine hydrochloride, a key pharmacological tool in the study of the alpha-2 (α2) adrenergic receptor system. This document details its binding characteristics, functional activity as a partial agonist, and the experimental methodologies used for its characterization.

Introduction

p-Iodoclonidine (PIC) is a derivative of the well-known α2-adrenergic agonist, clonidine. As a partial agonist, it exhibits both agonistic and antagonistic properties, making it a valuable ligand for probing the structure and function of α2-adrenergic receptors. Its radioiodinated form, p-[¹²⁵I]iodoclonidine, is a widely used radioligand in binding assays due to its high affinity and specificity. This guide will delve into the quantitative pharmacology of p-Iodoclonidine, the signaling pathways it modulates, and the detailed experimental protocols for its study.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound at α2-adrenergic receptors. It is important to note that these values are derived from various studies using different tissues and cell lines, which can influence the results.

Table 1: Binding Affinity of p-Iodoclonidine at Alpha-2 Adrenergic Receptors

| Receptor Subtype | Radioligand | Preparation | K_d (nM) | K_i (nM) | B_max (fmol/mg protein) | Reference |

| α2 (undifferentiated) | p-[¹²⁵I]iodoclonidine | Rat Cerebral Cortical Membranes | 0.6 | - | 230 | [1] |

| α2 (undifferentiated) | p-[¹²⁵I]iodoclonidine | Human Platelet Membranes | 1.2 ± 0.1 | - | - | [2] |

| α2B | p-[¹²⁵I]iodoclonidine | NG-10815 Cell Membranes | 0.5 ± 0.1 | - | - | [2] |

| α2 (undifferentiated) | p-Iodoclonidine (unlabeled) | Human Platelet Membranes | - | 1.0 (vs. [³H]bromoxidine) | - | [2] |

| α2 (undifferentiated) | p-Iodoclonidine (unlabeled) | Human Platelet Membranes | - | 3.7 (high affinity, vs. [³H]yohimbine) | - | [2] |

| α2 (undifferentiated) | p-Iodoclonidine (unlabeled) | Human Platelet Membranes | - | 84 (low affinity, vs. [³H]yohimbine) | - | [2] |

Table 2: Functional Activity of p-Iodoclonidine

| Assay | Cell/Tissue Type | Parameter | Value | E_max (% of full agonist) | Reference |

| Adenylate Cyclase Inhibition | SK-N-SH Neuroblastoma Cells | EC₅₀ | 347 ± 60 nM | 76 ± 3% (vs. Epinephrine at 72 ± 3%) | [1] |

| Platelet Aggregation (Potentiation of ADP-induced) | Human Platelets | EC₅₀ | 1.5 µM | Not Applicable | [2] |

| Platelet Aggregation (Inhibition of Epinephrine-induced) | Human Platelets | IC₅₀ | 5.1 µM | Not Applicable | [2] |

Signaling Pathways

p-Iodoclonidine, as a partial agonist at α2-adrenergic receptors, primarily modulates intracellular signaling through the G_i/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (K_d and K_i) and receptor density (B_max) of p-Iodoclonidine.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing α2-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Binding Assay:

-

For saturation binding, set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of p-[¹²⁵I]iodoclonidine.

-

For competition binding, use a fixed concentration of p-[¹²⁵I]iodoclonidine (typically near its K_d value) and increasing concentrations of unlabeled p-Iodoclonidine or other competing ligands.

-

Include tubes for determining non-specific binding, which contain a high concentration of an unlabeled α2-adrenergic antagonist (e.g., yohimbine) in addition to the radioligand.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, analyze the data using Scatchard plots to determine K_d and B_max.

-

For competition experiments, determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the K_i value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of p-Iodoclonidine to inhibit adenylyl cyclase activity.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture a suitable cell line endogenously or recombinantly expressing the α2-adrenergic receptor subtype of interest (e.g., HEK293, CHO, SK-N-SH).

-

Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere and grow to a desired confluency.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of p-Iodoclonidine to the wells.

-

Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay format, such as ELISA, Homogeneous Time-Resolved Fluorescence (HTRF), or AlphaScreen.

-

-

Data Analysis:

-

Construct a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of p-Iodoclonidine.

-

Determine the EC₅₀ (concentration producing 50% of the maximal inhibition) and E_max (maximal inhibition) values from the curve.

-

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by the α2-adrenergic receptor upon binding of p-Iodoclonidine.[3][4]

Detailed Methodology:

-

Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

-

GTPγS Binding:

-

In a multi-well plate, combine the cell membranes (e.g., 10-20 µg of protein) with an assay buffer containing GDP (to ensure G proteins are in an inactive state), MgCl₂, and varying concentrations of p-Iodoclonidine.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Include control wells for basal binding (no agonist) and non-specific binding (with a high concentration of unlabeled GTPγS).

-

-

Separation and Detection:

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding of [³⁵S]GTPγS at each concentration of p-Iodoclonidine.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of p-Iodoclonidine to generate a dose-response curve.

-

Determine the EC₅₀ and E_max values to quantify the potency and efficacy of p-Iodoclonidine in stimulating G protein activation.[3]

-

Conclusion

This compound is an indispensable tool for the pharmacological characterization of α2-adrenergic receptors. Its partial agonist nature allows for the detailed investigation of receptor activation and signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of adrenergic pharmacology. Further research is warranted to fully elucidate the subtype-selectivity and downstream signaling effects of this important compound.

References

- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

The Advent of a Key Research Tool: A Technical Guide to p-Iodoclonidine

For Immediate Release

This technical guide provides an in-depth overview of the discovery, history, and application of p-Iodoclonidine (PIC) as a pivotal research tool in the study of α2-adrenergic receptors. Tailored for researchers, scientists, and drug development professionals, this document details the pharmacological properties, experimental applications, and underlying signaling mechanisms of this critical compound.

Discovery and History

p-Iodoclonidine emerged from the scientific pursuit of more specific and high-affinity ligands for the α2-adrenergic receptor, a key player in cardiovascular and neurological functions. Building upon the structure of clonidine, a known α2-adrenergic agonist, researchers introduced an iodine atom at the para position of the phenyl ring. This modification led to the synthesis of a compound with a remarkably high affinity for the α2-adrenergic receptor[1]. The radioiodinated version, p-[125I]iodoclonidine ([125I]PIC), proved to be a particularly valuable radioligand, enabling detailed characterization and quantification of α2-adrenergic receptors in various tissues[1][2].

Early studies in the late 1980s and early 1990s established p-Iodoclonidine as a partial agonist[3][4][5]. While it binds to the receptor with high affinity, it elicits a submaximal response compared to full agonists like epinephrine. This characteristic has made it an invaluable tool for dissecting the conformational changes associated with receptor activation and for studying the coupling of the receptor to its downstream signaling pathways[2]. Its development marked a significant step forward in adrenergic pharmacology, providing a probe that was instrumental in differentiating receptor subtypes and understanding their physiological roles.

Pharmacological Profile

The pharmacological characteristics of p-Iodoclonidine have been extensively documented across various experimental systems. Its high affinity and partial agonist activity are its defining features.

Binding Affinity and Kinetics

p-Iodoclonidine, particularly in its radiolabeled form, exhibits high-affinity binding to α2-adrenergic receptors. The following tables summarize key quantitative data from seminal studies.

Table 1: Binding Affinity of p-Iodoclonidine and [125I]p-Iodoclonidine

| Ligand | Preparation | Radioligand Used for Competition | Ki (nM) | IC50 (nM) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| p-Iodoclonidine | Human platelet plasma membranes | [3H]bromoxidine | 1.0 | - | - | - | [3][5][6] |

| p-Iodoclonidine | Human platelet membranes | [3H]yohimbine | 3.7 (high affinity), 84 (low affinity) | - | - | - | [4][6] |

| [125I]p-Iodoclonidine | Rat cerebral cortical membranes | - | - | - | 0.6 | 230 | [2] |

| [125I]p-Iodoclonidine | Human platelet membranes | - | - | - | 1.2 ± 0.1 | - | [4][6] |

| [125I]p-Iodoclonidine | NG-10815 cell membranes (α2B-AR) | - | - | - | 0.5 ± 0.1 | - | [4][6] |

| p-Iodoclonidine | Purified human platelet plasma membrane | - | - | 1.5 | - | - | [1] |

Table 2: Kinetic Parameters of [125I]p-Iodoclonidine Binding

| Preparation | kon (M-1 sec-1) | koff (sec-1) | Reference |

| Human platelet membranes | 8.0 ± 2.7 x 106 | 2.0 ± 0.8 x 10-3 | [4][6] |

| Rat cerebral cortical membranes | Biphasic: kobs = 0.96 min-1 (fast), 0.031 min-1 (slow) | Biphasic: k1 = 0.32 min-1 (fast), k2 = 0.006 min-1 (slow) | [2] |

Functional Activity

As a partial agonist, p-Iodoclonidine's efficacy varies depending on the cellular context and the specific signaling pathway being measured.

Table 3: Functional Efficacy of p-Iodoclonidine

| Assay | Cell/Tissue System | EC50 (nM) | IC50 (nM) | Maximal Response | Reference |

| cAMP Accumulation Attenuation | SK-N-SH neuroblastoma cells | 347 ± 60 | - | 76 ± 3% attenuation | [2] |

| Potentiation of ADP-induced Platelet Aggregation | Human platelets | 1500 | - | - | [3][4][5][6] |

| Inhibition of Epinephrine-induced Platelet Aggregation | Human platelets | - | 5100 | - | [3][4][5][6] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing p-Iodoclonidine.

Radioligand Binding Assay with [125I]p-Iodoclonidine

This protocol is designed to determine the affinity and density of α2-adrenergic receptors in a given tissue preparation.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex or human platelets) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Binding Assay:

-

In a final volume of 250 µL, combine:

-

50-100 µg of membrane protein.

-

[125I]p-Iodoclonidine at various concentrations (for saturation assays) or a single concentration (e.g., 0.4 nM) for competition assays.

-

For competition assays, add competing unlabeled ligands at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

-

To determine non-specific binding, include a parallel set of tubes containing a high concentration of an unlabeled α2-adrenergic ligand (e.g., 10 µM yohimbine).

-

Incubate at 25°C for 90 minutes.

3. Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

For saturation assays, plot specific binding against the concentration of [125I]p-Iodoclonidine and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding against the concentration of the competing ligand and analyze using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional effect of p-Iodoclonidine on adenylyl cyclase activity.

1. Cell Culture and Preparation:

-

Culture cells expressing α2-adrenergic receptors (e.g., SK-N-SH neuroblastoma cells) to near confluence.

-

On the day of the experiment, aspirate the culture medium and pre-incubate the cells in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM isobutylmethylxanthine) for a specified time (e.g., 30 minutes) at 37°C.

2. Agonist Stimulation:

-

Add p-Iodoclonidine at various concentrations to the cells.

-

Simultaneously or subsequently, add a stimulator of adenylyl cyclase (e.g., 1 µM forskolin).

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

3. cAMP Extraction:

-

Terminate the reaction by aspirating the medium and adding a lysis buffer or a solution like cold ethanol or 0.1 M HCl.

-

Collect the cell lysates.

4. cAMP Quantification:

-

Measure the cAMP concentration in the lysates using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA)).

5. Data Analysis:

-

Plot the cAMP concentration against the concentration of p-Iodoclonidine.

-

Analyze the data using non-linear regression to determine the EC50 and the maximal inhibition of stimulated cAMP accumulation.

Platelet Aggregation Assay

This protocol assesses the partial agonist/antagonist effects of p-Iodoclonidine on platelet function.

1. Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at low speed (e.g., 200 x g for 15 minutes) at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging a portion of the PRP at high speed (e.g., 2000 x g for 10 minutes).

2. Aggregation Measurement:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a cuvette with PRP in the aggregometer and allow it to stabilize.

-

To assess agonist effects, add p-Iodoclonidine in the presence of a sub-maximal concentration of a platelet agonist like ADP.

-

To assess antagonist effects, pre-incubate the PRP with p-Iodoclonidine before adding a full agonist like epinephrine.

-

Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

3. Data Analysis:

-

Quantify the maximal aggregation for each condition.

-

For agonist effects, plot the potentiation of aggregation against the concentration of p-Iodoclonidine to determine the EC50.

-

For antagonist effects, plot the inhibition of aggregation against the concentration of p-Iodoclonidine to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving p-Iodoclonidine and a typical experimental workflow for its characterization.

Caption: α2-Adrenergic receptor signaling pathway initiated by p-Iodoclonidine.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

p-Iodoclonidine, and its radioiodinated counterpart, have been indispensable tools in adrenergic pharmacology for decades. Their unique properties as high-affinity partial agonists have enabled researchers to probe the intricacies of α2-adrenergic receptor function, from ligand binding kinetics to downstream signaling events. The methodologies outlined in this guide provide a foundation for the continued use of p-Iodoclonidine in both fundamental research and the early stages of drug discovery. As our understanding of G-protein coupled receptors continues to evolve, the principles learned from studying compounds like p-Iodoclonidine will undoubtedly remain relevant.

References

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

p-Iodoclonidine Hydrochloride: A Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Iodoclonidine hydrochloride is a derivative of clonidine, a well-known α2-adrenergic receptor agonist. This technical guide provides an in-depth overview of the binding affinity of this compound for various adrenergic receptor subtypes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adrenergic signaling pathways. This document summarizes key binding affinity data, details common experimental methodologies, and illustrates the primary signaling cascades associated with the targeted receptors.

Data Presentation: Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed in terms of the dissociation constant (Kd) or the inhibition constant (Ki). A lower value for these constants indicates a higher binding affinity. The available data for this compound's interaction with adrenergic receptors is predominantly focused on the α2 subtype, for which it demonstrates high affinity.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Kd (nM) | Reference |

| α2-Adrenergic | p-[125I]iodoclonidine | Rat Brain Cerebral Cortical Membranes | - | 0.6 | [1] |

| α2-Adrenergic | p-[125I]iodoclonidine | Human Platelet Membranes | - | 1.2 ± 0.1 | [2][3] |

| α2-Adrenergic | p-Iodoclonidine | Human Platelet Plasma Membrane | 1.5 (IC50) | - | [4] |

| α2-Adrenergic | p-Iodoclonidine | Competition for [3H]bromoxidine binding | 1.0 | - | [2][5][6] |

| α2-Adrenergic | p-Iodoclonidine | Competition for [3H]yohimbine binding (high affinity component) | 3.7 | - | [2] |

| α2-Adrenergic | p-Iodoclonidine | Competition for [3H]yohimbine binding (low affinity component) | 84 | - | [2] |

| α2B-Adrenergic | p-[125I]iodoclonidine | NG-10815 Cell Membranes | - | 0.5 ± 0.1 | [2][3][5] |

Note on α1 and β-Adrenergic Receptor Affinity:

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for ligands such as this compound is typically achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor. Below is a detailed, representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) at a specific adrenergic receptor subtype.

Objective: To determine the inhibition constant (Ki) of this compound for a specific adrenergic receptor subtype expressed in a cell membrane preparation using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor with high affinity.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl2) and other additives to minimize non-specific binding and protease activity.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Glass Fiber Filters: Pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).

-

Scintillation Counter and Scintillation Fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in a cold lysis buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and re-centrifuge.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup:

-

Perform the assay in microtiter plates or individual tubes.

-

Prepare serial dilutions of the test compound, this compound.

-

To each well/tube, add the following in order:

-

Assay Buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.

-

The membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes). The optimal time and temperature should be determined empirically.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adrenergic Receptor Signaling Pathways

Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine and norepinephrine. They are broadly classified into α and β subtypes, each with distinct signaling mechanisms.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq/11 proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). When an agonist like p-Iodoclonidine binds to the α2-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn alters the phosphorylation state of downstream effector proteins, resulting in a cellular response, such as the inhibition of neurotransmitter release.

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to stimulatory G-proteins (Gs). Agonist binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase. This results in an increased production of cAMP from ATP. Elevated cAMP levels lead to the activation of PKA, which then phosphorylates numerous cellular proteins, leading to a variety of physiological responses, such as increased heart rate and force of contraction, and smooth muscle relaxation.

References

- 1. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Radioiodinated p-iodoclonidine: a high-affinity probe for the alpha 2-adrenergic receptor. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

The Structural Enigma of Clonidine: A Deep Dive into its Analogs and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Clonidine, a cornerstone in the management of hypertension and various other conditions, exerts its therapeutic effects primarily through its interaction with α2-adrenergic and imidazoline receptors. The intricate relationship between the chemical structure of clonidine and its pharmacological activity has been the subject of extensive research, paving the way for the development of a plethora of analogs with diverse receptor affinities and functional profiles. This technical guide provides an in-depth exploration of the structural activity relationship (SAR) of clonidine analogs, offering a comprehensive resource for researchers and drug development professionals in the field.

Core Principles of Clonidine's Structural Activity Relationship

The pharmacological activity of clonidine and its analogs is intrinsically linked to two key structural components: the 2-(arylamino)imidazoline moiety. Modifications to either of these components can profoundly influence the compound's affinity for α2-adrenergic and imidazoline receptors, as well as its functional efficacy.

The 2,6-disubstituted phenyl ring is a critical determinant of α2-adrenoceptor affinity. Ortho substitution on this ring is necessary for high affinity.[1] The nature and position of these substituents significantly impact the molecule's interaction with the receptor binding pocket. Generally, electron-withdrawing groups at the 2 and 6 positions, such as chlorine atoms in clonidine, are favorable for potent α2-adrenergic agonism.

The imidazoline ring is another crucial pharmacophore. The presence of an N-hydrogen atom in this heterocyclic ring is considered an apparent structural requirement for α2-receptor affinity.[1] Modifications to this ring system, such as altering its size or substituting the hydrogens, can lead to substantial changes in receptor binding and selectivity. For instance, analogs with an oxazolidine ring exhibit similar affinities for [3H]clonidine binding sites compared to the corresponding imidazolines, whereas pyrrolidine derivatives show a tenfold weaker affinity.[1]

Quantitative Analysis of Clonidine Analogs

The following tables summarize the quantitative data on the α2-adrenoceptor binding affinity (Ki) and hypotensive activity of a selection of clonidine analogs. This data provides a clear comparison of how structural modifications impact their pharmacological properties.

Table 1: α2-Adrenoceptor Binding Affinity (Ki) of Clonidine Analogs

| Compound | Structure | α2-Adrenoceptor Ki (nM) | Reference |

| Clonidine | 2-((2,6-dichlorophenyl)amino)-2-imidazoline | 0.39 - 2.0 | [2][3] |

| p-Aminoclonidine | 2-((4-amino-2,6-dichlorophenyl)amino)-2-imidazoline | 2.3 | [4] |

| Oxymetazoline | 2-(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazole | Potent displacer of [3H]clonidine | [1] |

| Tizanidine | 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | Affinity for non-adrenergic sites | [4] |

| Moxonidine | 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine | Low affinity for non-adrenergic sites | [4] |

Table 2: Hypotensive Activity of Clonidine Analogs in Rats

| Compound | Dose | Mean Arterial Pressure Reduction (mmHg) | Reference |

| Clonidine | 10 µg/kg, i.v. | Dose-dependent hypotension in sodium-depleted rats | [5] |

| 2-(2,6-diethylphenylamino)-2-imidazoline (St 91) | i.v. injection | Inactive in lowering blood pressure | [6] |

| 2-(2-chloro-6-methylphenylamino)-2-imidazoline | i.v. injection | Lowered blood pressure | [6] |

| 2-(2-chloro-4-methylphenylamino)-2-imidazoline | i.v. injection | Lowered blood pressure | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of clonidine analogs. The following sections outline the key experimental protocols cited in the literature.

Synthesis of Clonidine Hydrochloride

A common synthetic route for clonidine hydrochloride (2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride) involves the reaction of 2,6-dichloroaniline with a suitable imidazoline precursor.[7]

Materials:

-

2,6-dichloroaniline

-

1-acetyl-2-imidazolidone

-

Phosphorus oxychloride

-

Methanol

-

Hydrochloric acid

Procedure:

-

React 2,6-dichloroaniline with 1-acetyl-2-imidazolidone in phosphorus oxychloride at 75-80°C for 7.5-8.0 hours.[7]

-

Treat the resulting 2-imidazoline derivative with methanol.[7]

-

Isolate the target product, 2-((2,6-dichlorophenyl)amino)-2-imidazoline, and subsequently convert it to its hydrochloride salt.[7]

Radioligand Binding Assay for α2-Adrenoceptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9][10]

Materials:

-

Rat brain membrane preparations (or cells expressing α2-adrenoceptors)

-

[3H]clonidine (radioligand)

-

Unlabeled clonidine analogs (test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [3H]clonidine and varying concentrations of the unlabeled test compound.[8][9]

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.[10]

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[8]

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the α2-adrenoceptor, a common functional assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12][13][14][15]

Materials:

-

Cells expressing the α2-adrenoceptor of interest

-

Forskolin (an adenylyl cyclase activator)

-

Clonidine analogs (test compounds)

-

cAMP assay kit (e.g., HTRF, ELISA-based)

Procedure:

-

Culture the cells to an appropriate confluency.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.[12][15]

-

Generate dose-response curves to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of clonidine and a typical experimental workflow for its analysis.

Caption: Clonidine Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

References

- 1. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clonidine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Central hypotensive and antihypertensive activities of imidazolidines, structurally related to clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between activity and structure in derivatives of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Saturation Binding Assay using [¹²⁵I]p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting a saturation binding assay using [¹²⁵I]p-Iodoclonidine hydrochloride to characterize the affinity (Kd) and density (Bmax) of α₂-adrenergic receptors. p-Iodoclonidine is a partial agonist for the α₂-adrenergic receptor, and its radioiodinated form, [¹²⁵I]p-Iodoclonidine, serves as a high-affinity radioligand suitable for receptor binding studies[1][2][3]. Saturation binding assays are fundamental in pharmacology for quantifying receptor-ligand interactions[4][5].

The principle of this assay is to incubate a constant amount of a receptor source, such as cell membranes, with increasing concentrations of [¹²⁵I]p-Iodoclonidine until equilibrium is reached. The binding reaction is then terminated, and the amount of bound radioligand is quantified. By plotting the specific binding against the concentration of the radioligand, a saturation curve is generated, from which the Kd and Bmax values can be determined through non-linear regression analysis[6][7][8].

Signaling Pathway

α₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G-proteins (Gᵢ/Gₒ). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

References

- 1. caymanchem.com [caymanchem.com]

- 2. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Saturation analysis in receptor binding assays: an evaluation of six different calculation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GraphPad Prism 10 Curve Fitting Guide - Key concepts: Saturation binding [graphpad.com]

- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

Application Notes: p-Iodoclonidine Hydrochloride for Receptor Mapping in Tissues

Introduction

p-Iodoclonidine (PIC) is a partial agonist of the alpha-2 (α2) adrenergic receptor.[1][2] Its radioiodinated form, p-[¹²⁵I]iodoclonidine ([¹²⁵I]PIC), serves as a high-affinity and selective radioligand, making it an invaluable tool for the quantitative analysis and anatomical mapping of α2-adrenergic receptors in various tissues, including the brain and human platelets.[3][4] These application notes provide a comprehensive overview of [¹²⁵I]PIC's binding profile and detailed protocols for its use in receptor mapping studies.

Mechanism of Action and Signaling Pathway

The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that associates with the inhibitory G-protein, Gi.[5] As a partial agonist, p-iodoclonidine binds to this receptor and elicits a submaximal response compared to full agonists like norepinephrine.[3] Upon binding, the activated Gi protein inhibits the enzyme adenylyl cyclase.[6][7] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates various downstream cellular functions, such as smooth muscle contraction and inhibition of neurotransmitter release.[6][8]

Caption: Alpha-2 adrenergic receptor signaling pathway.

Data Presentation: Receptor Binding Profile

p-[¹²⁵I]iodoclonidine exhibits high affinity for α2-adrenergic receptors across different tissues and cell lines. Its binding characteristics have been quantified through various radioligand binding assays.

Table 1: Binding Affinity of p-Iodoclonidine and its Radiologand

| Ligand | Preparation | Parameter | Value | Reference |

| p-[¹²⁵I]iodoclonidine | Rat Cerebral Cortical Membranes | Kd | 0.6 nM | [4] |

| p-[¹²⁵I]iodoclonidine | Human Platelet Membranes | Kd | 1.2 ± 0.1 nM | [3] |

| p-[¹²⁵I]iodoclonidine | NG-10815 Cell Membranes (α2B-AR) | Kd | 0.5 ± 0.1 nM | [3][9] |

| p-Iodoclonidine | Human Platelet Plasma Membranes | IC50 | 1.5 nM | |

| p-Iodoclonidine | Competition vs. [³H]bromoxidine | Ki | 1.0 nM | [1][3] |

| p-Iodoclonidine | Competition vs. [³H]yohimbine (High Affinity) | Ki | 3.7 nM | [3] |

| p-Iodoclonidine | Competition vs. [³H]yohimbine (Low Affinity) | Ki | 84 nM | [3] |

Table 2: Functional Activity of p-Iodoclonidine in Human Platelets

| Assay | Parameter | Value | Reference |

| ADP-induced Aggregation | EC50 (Potentiation) | 1.5 µM | [1][2][3] |

| Epinephrine-induced Aggregation | IC50 (Inhibition) | 5.1 µM | [1][2][3] |

Receptor Selectivity

[¹²⁵I]PIC is highly selective for α2-adrenergic receptors. Competition binding studies in rat brain membranes have shown that its binding is much less sensitive to agents that interact with α1-adrenergic, serotonergic, or dopaminergic receptors.[4] Unlike some other α2-agonists like [³H]para-aminoclonidine ([³H]PAC) which show selectivity for the α2A subtype, [¹²⁵I]PIC binds more broadly to the α2 receptor population, including α2B and α2C subtypes, providing a more complete characterization of total α2 receptor distribution.[10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay in Tissue Homogenates

This protocol describes a filtration binding assay to determine the density (Bmax) and affinity (Kd) of α2-adrenergic receptors in tissue homogenates using [¹²⁵I]PIC.

Caption: Workflow for a radioligand binding assay.

A. Materials

-

Radioligand: p-[¹²⁵I]iodoclonidine ([¹²⁵I]PIC)

-

Unlabeled Ligand (for non-specific binding): Clonidine or Yohimbine (10 µM final concentration)

-

Tissue of Interest: e.g., rat cerebral cortex, human platelets

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4[11]

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

-

Vacuum filtration manifold

-

Gamma counter

B. Membrane Preparation [11]

-

Homogenize fresh or frozen tissue in ~20 volumes of ice-cold lysis buffer using a Polytron or glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

-

Resuspend the final pellet in binding buffer. For storage, resuspend in buffer containing 10% sucrose and store at -80°C.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Set up assay tubes for total binding, non-specific binding (NSB), and, if applicable, competition binding.

-

For saturation experiments, prepare serial dilutions of [¹²⁵I]PIC (e.g., 0.1 - 5.0 nM).[3]

-

Total Binding: Add membrane homogenate (50-120 µg protein), varying concentrations of [¹²⁵I]PIC, and binding buffer to a final volume of 250 µL.

-

Non-Specific Binding (NSB): Add membrane homogenate, varying concentrations of [¹²⁵I]PIC, and a high concentration of an unlabeled competitor (e.g., 10 µM clonidine) to a final volume of 250 µL.

-

Incubate all tubes at 25-30°C for 60-90 minutes to reach equilibrium.[4][11]

-

Terminate the incubation by rapid vacuum filtration through PEI-soaked glass fiber filters.

-

Quickly wash the filters 3-4 times with ice-cold wash buffer.

-

Place the filters in counting tubes and measure the radioactivity using a gamma counter.

D. Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot specific binding against the concentration of [¹²⁵I]PIC.

-

Analyze the resulting saturation curve using non-linear regression (one-site binding model) to determine the Kd (ligand concentration at which 50% of receptors are occupied) and Bmax (total receptor density).

Protocol 2: Quantitative Autoradiography in Tissue Sections

This protocol allows for the anatomical localization of α2-adrenergic receptors within a tissue slice.

Caption: Workflow for quantitative receptor autoradiography.

A. Materials

-

All materials from Protocol 1.

-

Cryostat

-

Charged microscope slides (e.g., Superfrost Plus)

-

Autoradiography film or phosphor imaging screens

-

Image analysis software (e.g., ImageJ/FIJI)

B. Tissue Sectioning and Preparation [12]

-

Rapidly freeze the harvested tissue (e.g., rat brain) and store at -80°C.

-

Using a cryostat (-15°C to -20°C), cut thin sections (e.g., 15 µm) of the tissue.

-

Thaw-mount the sections onto charged microscope slides and allow them to air dry. Store slides at -80°C until use.

C. Autoradiography Procedure [10][12]

-

Bring slides to room temperature.

-

Pre-incubate the slides in binding buffer for 15-30 minutes to rehydrate the tissue and dissociate endogenous ligands.

-

Incubate the slides with [¹²⁵I]PIC at a concentration near the Kd (e.g., 0.5-1.0 nM) in binding buffer for 60-90 minutes at room temperature.

-

For determining non-specific binding, incubate an adjacent set of slides in the same solution containing an excess of an unlabeled competitor (e.g., 10 µM clonidine).

-

Terminate the binding by washing the slides through a series of rinses in ice-cold buffer to remove unbound radioligand. A typical wash procedure is 2 x 2-minute washes.

-

Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

-

Dry the slides rapidly under a stream of cool, dry air.

D. Image Acquisition and Analysis

-

Arrange the dried slides in an X-ray cassette and appose them to autoradiography film or a phosphor imaging screen. Include calibrated radioactive standards to allow for quantification.

-

Expose for a suitable period (days to weeks, depending on receptor density and specific activity).

-

Develop the film or scan the phosphor screen.

-

Use a densitometry-based image analysis system to quantify the optical density in different anatomical regions.

-

Convert optical density values to fmol/mg protein by using the standard curve generated from the co-exposed standards.

-

Generate a specific binding image by subtracting the non-specific binding image from the total binding image. This reveals the precise anatomical distribution of the α2-adrenergic receptors.[13]

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. p-[125I]iodoclonidine is a partial agonist at the alpha 2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-[125I]iodoclonidine, a novel radiolabeled agonist for studying central alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 7. Mechanism of agonist and antagonist binding to alpha 2 adrenergic receptors: evidence for a precoupled receptor-guanine nucleotide protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. Alpha 2-agonist binding sites in brain: [125I]para-iodoclonidine versus [3H]para-aminoclonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Receptors for clonidine in brain: insights into therapeutic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Alpha-2 Adrenoceptor Distribution Using p-Iodoclonidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Iodoclonidine hydrochloride is a potent and selective partial agonist for alpha-2 (α2) adrenergic receptors. Its high affinity and specificity make it an invaluable tool for the characterization and quantification of α2-adrenoceptors in various tissues and cell preparations. The radioiodinated form, [¹²⁵I]p-iodoclonidine, is particularly useful for sensitive detection in receptor binding assays and for visualizing receptor distribution through autoradiography. This document provides detailed application notes and experimental protocols for the use of this compound in studying α2-adrenoceptor distribution.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of p-iodoclonidine and its radiolabeled analogue at α2-adrenoceptors in different experimental systems.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [¹²⁵I]p-Iodoclonidine

| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Rat Cerebral Cortex | α2 (single population) | 0.6 | 230 | [1] |

| Human Platelet Membranes | α2A | 1.2 ± 0.1 | Not Reported | [2] |

| NG-10815 Cell Membranes | α2B | 0.5 ± 0.1 | Not Reported | [2] |

| Rat Renal Membranes (High Affinity Site) | α2 | ~1.7 | 47.3 | [3] |

| Rat Renal Membranes (Low Affinity Site) | α2 | ~14.2 | 218.8 | [3] |

Table 2: Inhibitory/Competition Constants (Ki) of p-Iodoclonidine

| Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| [³H]Bromoxidine | Human Platelet Membranes | 1.0 | [2] |

| [³H]Yohimbine (High Affinity) | Human Platelet Membranes | 3.7 | [2] |

| [³H]Yohimbine (Low Affinity) | Human Platelet Membranes | 84 | [2] |

Table 3: Functional Potency (EC₅₀/IC₅₀) of p-Iodoclonidine

| Assay | Tissue/Cell Line | Potency (nM) | Effect | Reference |

| Forskolin-Stimulated cAMP Accumulation | SK-N-SH Neuroblastoma Cells | EC₅₀: 347 ± 60 | 76 ± 3% maximal attenuation | [1] |

| ADP-Induced Platelet Aggregation | Human Platelets | EC₅₀: 1500 | Potentiation | [2] |

| Epinephrine-Induced Aggregation | Human Platelets | IC₅₀: 5100 | Inhibition | [2] |

| Competitive Binding Assay | Human Platelet Plasma Membrane | IC₅₀: 1.5 | Displacement of radioligand |

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenoceptor Signaling Pathway

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist like p-iodoclonidine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit, in its GTP-bound state, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the typical workflow for a radioligand receptor binding assay using [¹²⁵I]p-iodoclonidine.

Experimental Protocols

Protocol 1: Membrane Preparation from Brain Tissue

This protocol describes the preparation of crude membrane fractions from rat brain for use in receptor binding assays.

Materials:

-

Fresh or frozen rat brain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA

-

Centrifuge Buffer: 50 mM Tris-HCl, pH 7.4

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

High-speed refrigerated centrifuge

Procedure:

-

Dissect the desired brain region (e.g., cerebral cortex) on ice.

-